7-Methyl-1H-pyrrolo[3,2-b]pyridine is a bicyclic heterocyclic compound composed of a pyrrole ring fused to a pyridine ring. This structure classifies it as an azaindole, specifically a 7-azaindole. 7-Methyl-1H-pyrrolo[3,2-b]pyridine and related pyrrolopyridine derivatives have garnered significant interest in scientific research, particularly in the fields of physical chemistry and as building blocks for the synthesis of more complex molecules with potential biological activity. []
7-Methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound notable for its unique structural features and potential biological activities. This compound is part of a larger class of pyrrolo-pyridine derivatives that have garnered attention in medicinal chemistry due to their promising pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The compound's structure includes a pyrrole and pyridine fused together, which contributes to its reactivity and interaction with biological targets.
This compound can be classified as a nitrogen-containing heterocycle, specifically a pyrrolo[3,2-b]pyridine derivative. It is often synthesized in laboratories for research purposes, particularly in the fields of organic chemistry and drug discovery. The compound's relevance in scientific research stems from its potential applications in developing therapeutic agents targeting various diseases.
The synthesis of 7-methyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of substituted pyridines and pyrroles under acidic or basic conditions. For instance:
The synthesis process might include the following steps:
The molecular structure of 7-methyl-1H-pyrrolo[3,2-b]pyridine features a fused ring system consisting of a pyrrole and a pyridine ring. The methyl group at the 7-position contributes to its unique properties.
7-Methyl-1H-pyrrolo[3,2-b]pyridine can participate in various chemical reactions:
These reactions typically require specific conditions (temperature, solvent) to achieve optimal yields and selectivity. Reaction mechanisms may involve intermediates that facilitate the transformation of functional groups.
The mechanism of action for 7-methyl-1H-pyrrolo[3,2-b]pyridine is primarily related to its ability to interact with various molecular targets, including enzymes and receptors:
Relevant data indicate that 7-methyl-1H-pyrrolo[3,2-b]pyridine adheres to Lipinski’s Rule of Five, suggesting favorable pharmacokinetic properties for drug development .
7-Methyl-1H-pyrrolo[3,2-b]pyridine has diverse applications in scientific research:
The synthesis of the 7H-pyrrolo[3,2-b]pyridine core demands precise control over ring annulation and substituent positioning. A scalable approach starts with 2-amino-4-methylpyridine (commercially available at kilogram scale), which undergoes sequential transformations to install critical functional groups prior to cyclization [3] [4]. Key steps include:
Table 1: Key Steps in Scalable Pyrrolo[3,2-b]pyridine Synthesis
Step | Reaction Conditions | Intermediate/Product | Yield (%) |
---|---|---|---|
Diazotization/Dibromination | NaNO₂, HBr, Br₂, 0–5°C → 15°C, 2 h | 2,5-Dibromo-4-methyl-3-nitropyridine | 65 |
Cyanoacetate Coupling | K₂CO₃, DMF, 95°C, overnight | tert-Butyl 2-(5-bromo-4-methyl-3-nitropyridin-2-yl)-2-cyanoacetate | 49 |
Hydrolysis-Decarboxylation | Acidic conditions | 2-(5-Bromo-4-methyl-3-nitropyridin-2-yl)acetonitrile | 92 |
Reductive Cyclization | 10% Pd-C, H₂ | 7-Methyl-1H-pyrrolo[3,2-b]pyridine | 84 |
Alternative cyclizations (e.g., Bartoli indole synthesis) suffer from yield limitations at scale due to sensitivity to reagent stoichiometry and temperature [3].
Regioselective introduction of the C-7 methyl group is pivotal for biological activity. Direct methylation of the fused core is impractical due to multiple reactive sites (e.g., N1, C2, C3). Instead, two dominant strategies exist:
Table 2: Comparison of Methylation Strategies
Method | Conditions | Key Advantage | Yield/Selectivity |
---|---|---|---|
Early Methyl Incorporation | Methyl precursor → cyclization | Avoids regioselectivity challenges | 84% overall yield [3] |
Halogenation/Coupling | I₂/AcOH → Pd-catalyzed coupling | Enables late-stage diversification | Moderate (requires halogenation step) [9] |
Catalytic approaches like sp²-sp³ Suzuki coupling face scalability issues due to sluggish transmetalation of alkylborons and protodehalogenation side reactions [3].
The 7-methyl-1H-pyrrolo[3,2-b]pyridine scaffold serves as a versatile platform for targeted modifications:
Table 3: Functionalization Reactions and Applications
Reaction Type | Reagents/Conditions | Product | Medicinal Chemistry Application |
---|---|---|---|
Vilsmeier-Haack Formylation | Urotropine, AcOH, H₂O | 3-Formyl-7-methyl-1H-pyrrolo[3,2-b]pyridine | Aldehyde for hydrazone-based inhibitors [3] |
Suzuki Coupling | 7-Iodo derivative, ArB(OH)₂, Pd(dppf)Cl₂ | 7-Aryl-pyrrolo[3,2-b]pyridine | Kinase inhibitor cores (e.g., c-Met) [7] [9] |
N1-Alkylation | NaH, alkyl halide, DMF | N-Alkyl-7-methylpyrrolopyridines | Solubility modulation [5] |
Cyclization | Acetylpyruvate, active methylenes | Pyrrolo[3,4-c]pyridinones | Antidiabetic agents [1] |
These intermediates feature in c-Met kinase inhibitors (e.g., analogs replacing aminopyridine in Crizotinib) [7], antimycobacterial agents targeting DprE1 [3], and G-protein-coupled receptor (GPCR) modulators [1] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: